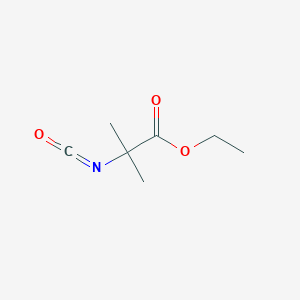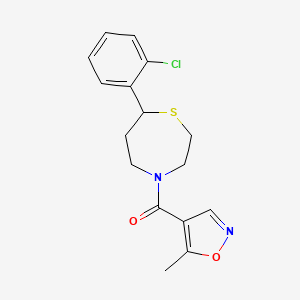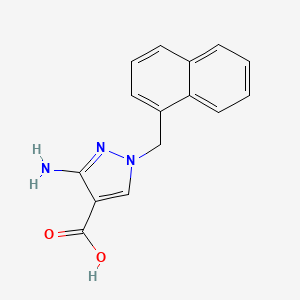
Ethyl 2-isocyanato-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-isocyanato-2-methylpropanoate is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 . It is a colorless liquid that is widely used in scientific research, particularly in the fields of polymer chemistry and material science.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO3/c1-4-11-6(10)7(2,3)8-5-9/h4H2,1-3H3 . This code provides a specific string of characters representing the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Food Science and Aroma Chemistry : Ethyl 2-methylpropanoate, a related compound to Ethyl 2-isocyanato-2-methylpropanoate, is significant in the study of volatile esters and their impact on fruit aromas, particularly in melons. This compound is one of the potent odorants in nontransformed hybrid fruits, as found by Bauchot et al. (1998) in their study on cantaloupe charentais melon (Bauchot, Mottram, Dodson, & John, 1998).
Pharmaceutical Chemistry : The synthesis of Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate has shown potential bioactivity as an analgesic and antidyslipidemic agent, as explored by Navarrete-Vázquez et al. (2011) (Navarrete-Vázquez, Torres-Gómez, Guerrero-Alvarez, & Tlahuext, 2011).
Food Off-Flavor Analysis : Research by Greene et al. (2008) has identified ethyl 2-methylpropanoate as one of the compounds responsible for a fruity fermented off-flavor in peanuts (Greene, Sanders, & Drake, 2008).
Chemical Synthesis and Structure Analysis : Studies like that of Gung and Yanik (1996) have provided insights into the conformational properties of related esters, which are crucial for understanding chemical behavior and reactions (Gung & Yanik, 1996).
Biomedical Applications : Biodegradable isocyanate-functional adhesives, such as those based on poly(ethylene glycol)-adipic acid esters, have been studied for their biocompatibility and feasibility in vascular applications. This research highlights the potential of isocyanate-functionalized materials in biomedical engineering (Hadba et al., 2011).
Zukünftige Richtungen
The production of isocyanate compounds directly from biomass is a promising area of research . The elimination of phosgene, a hazardous compound currently used in the production of isocyanates, is a key goal in the development of green polyurethanes .
Relevant Papers The relevant papers I found mainly discuss the production of isocyanate compounds from biomass . These papers highlight the challenges and recent advances in this area, and discuss various methods applied in the synthesis of bio-derived isocyanates .
Wirkmechanismus
Mode of Action
It’s worth noting that isocyanates in general are highly reactive compounds that can undergo various chemical reactions . For instance, they can participate in electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Eigenschaften
IUPAC Name |
ethyl 2-isocyanato-2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4-11-6(10)7(2,3)8-5-9/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEMMTLYTQZOMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-ethoxy-2-phenyl-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363359.png)
![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2363360.png)
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2363361.png)
![7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363362.png)



![methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2363371.png)
![4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol](/img/structure/B2363373.png)


![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2363378.png)
![N-(3-chloro-4-methylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2363379.png)

